3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime
Overview
Description
3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime is a complex organic compound that features a benzaldehyde core substituted with a dioxolane ring and a trifluoroethyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime typically involves multiple steps:
Formation of the Dioxolane Ring: This can be achieved by the condensation of a carbonyl compound with a vicinal diol in the presence of an acid catalyst.
Attachment of the Benzaldehyde Core: The dioxolane ring is then linked to the benzaldehyde through a methoxy group.
Introduction of the Trifluoroethyl Oxime Group: The final step involves the reaction of the benzaldehyde derivative with hydroxylamine and a trifluoroethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzaldehyde core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated benzaldehyde derivatives.
Scientific Research Applications
3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime is unique due to the presence of both the dioxolane ring and the trifluoroethyl oxime group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-1-[3-(1,3-dioxolan-2-ylmethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)9-21-17-7-10-2-1-3-11(6-10)20-8-12-18-4-5-19-12/h1-3,6-7,12H,4-5,8-9H2/b17-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGRSJIXWYERBE-REZTVBANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC(=C2)C=NOCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)COC2=CC=CC(=C2)/C=N/OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703987 | |
Record name | (E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202859-82-2 | |
Record name | (E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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